(6-Methoxybenzofuran-3-yl)methanol
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Overview
Description
(6-Methoxybenzofuran-3-yl)methanol is a chemical compound belonging to the benzofuran class. It is characterized by a benzofuran ring substituted with a methoxy group at the 6-position and a methanol group at the 3-position. This compound has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a domino reaction involving Friedel-Crafts alkylation followed by intramolecular lactonization . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: (6-Methoxybenzofuran-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methoxybenzofuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxybenzofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
6-Methoxybenzofuran: Lacks the methanol group at the 3-position.
3-Hydroxybenzofuran: Lacks the methoxy group at the 6-position.
Uniqueness
(6-Methoxybenzofuran-3-yl)methanol is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(6-methoxy-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |
InChI Key |
RRJYVCDPICTODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CO |
Origin of Product |
United States |
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